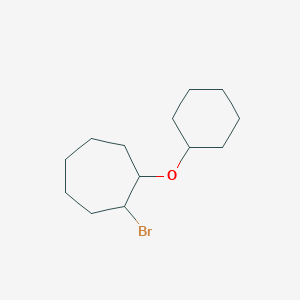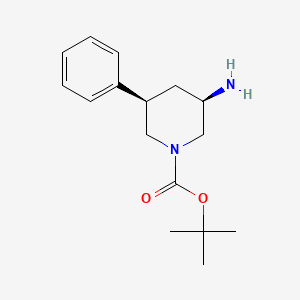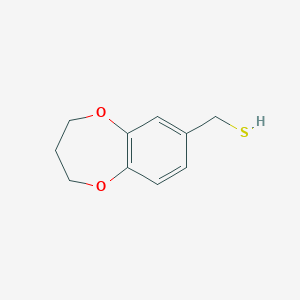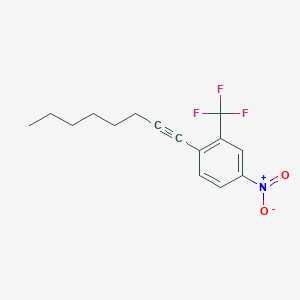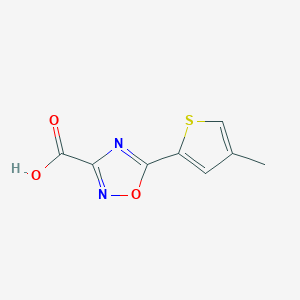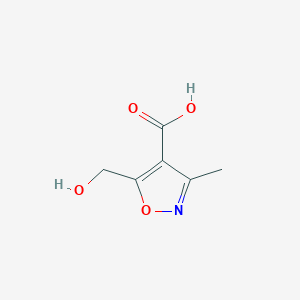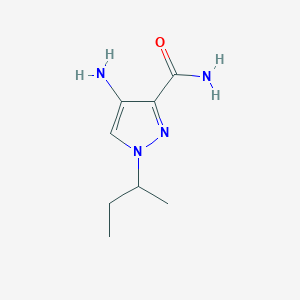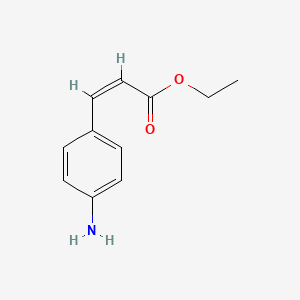
cis-Ethyl 4-aminocinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Ethyl 4-aminocinnamate: is an organic compound with the molecular formula C11H13NO2 . It is a derivative of cinnamic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-Ethyl 4-aminocinnamate can be synthesized through the esterification of 4-aminocinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or benzene, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Ethyl 4-aminocinnamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The double bond in the cinnamate moiety can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used in the presence of a base
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Saturated ethyl 4-aminocinnamate.
Substitution: Various acylated or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
cis-Ethyl 4-aminocinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of self-healing materials and polymers
Wirkmechanismus
The mechanism of action of cis-Ethyl 4-aminocinnamate involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s structure allows it to interact with specific proteins and pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-aminocinnamate
- trans-Ethyl 4-aminocinnamate
- 4-Aminocinnamic acid ethyl ester
Comparison: cis-Ethyl 4-aminocinnamate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. Compared to its trans isomer, the cis form may exhibit different physical and chemical properties, such as solubility and melting point .
Eigenschaften
CAS-Nummer |
331734-33-9 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
ethyl (Z)-3-(4-aminophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5- |
InChI-Schlüssel |
NRPMBSHHBFFYBF-YVMONPNESA-N |
Isomerische SMILES |
CCOC(=O)/C=C\C1=CC=C(C=C1)N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B13063298.png)

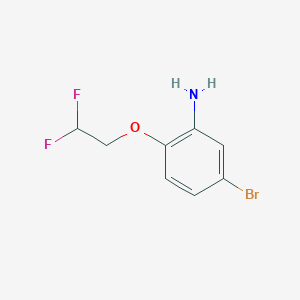
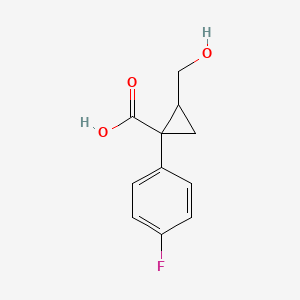
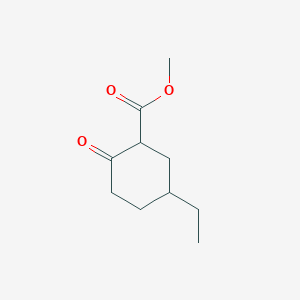
![benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate](/img/structure/B13063352.png)
